molecular formula C9H16N2O3 B011353 N-Boc-3-pyrrolidinone Oxime CAS No. 109384-18-1

N-Boc-3-pyrrolidinone Oxime

Cat. No.: B011353
CAS No.: 109384-18-1
M. Wt: 200.23 g/mol
InChI Key: VGGFRVVFQKZXFV-JXMROGBWSA-N
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Description

tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with hydroxylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of the corresponding oxime.

    Reduction: Formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Medicine: It is used as a precursor in the synthesis of pharmaceutical compounds and as a scaffold for designing new drugs .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and as a reagent in various chemical processes. It is also used in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. This compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Comparison: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. Compared to tert-Butyl 3-aminopyrrolidine-1-carboxylate, it has different hydrogen bonding capabilities and can participate in different types of chemical reactions .

Properties

IUPAC Name

tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGFRVVFQKZXFV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=N\O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.87 g of hydroxylamine hydrochloride and 3.3 ml of pyridine were added to a solution of 2.0 g of 1-(t-butoxycarbonyl)-3-pyrrolidone in 9 ml of ethanol, and the mixture was refluxed for 2 hours. The solvent was then distilled off from the reaction mixture, saturated aqueous sodium bicarbonate solution was added to the residue, and it was extracted with chloroform. The chloroform extract was dried over anhydrous magnesium sulfate and the solvent was distilled off. The residue was chromatographed on a silica gel column, using a 2/1 mixture of benzene and ethyl acetate as eluent, giving 1.482 g of 1-(t-butoxycarbonyl)-3-hydroxyiminopyrrolidine as a mixture of syn- and anti-isomers.
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1.87 g
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2 g
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9 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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